3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine
Description
3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core substituted with a 2,4-dichlorophenyl group at the 3-position. This scaffold is notable for its structural rigidity and electronic properties, which make it a versatile candidate in medicinal chemistry, optoelectronics, and coordination chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)imidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2/c14-9-4-5-11(12(15)7-9)13-16-8-10-3-1-2-6-17(10)13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMULOVNVVSBHEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323974 | |
| Record name | 3-(2,4-dichlorophenyl)imidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808412 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73332-54-4 | |
| Record name | 3-(2,4-dichlorophenyl)imidazo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001323974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrogen atoms in the imidazo[1,5-a]pyridine ring enable nucleophilic substitution, particularly at the C-3 position. For example:
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Halogenation : Reaction with phosphorus oxychloride (POCl₃) at 80°C produces 3-chloro derivatives with yields exceeding 85% .
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Amination : Treatment with ammonia or primary amines under microwave irradiation (150°C, 30 min) yields 3-amino derivatives .
Key Reaction Conditions:
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | POCl₃, 80°C, 2 h | 85–92 | |
| Amination | NH₃/EtOH, MW, 150°C, 30 min | 78–84 |
Electrophilic Aromatic Substitution
The dichlorophenyl group directs electrophilic substitution to the para and ortho positions relative to the chlorine atoms. For instance:
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Nitration : Reaction with HNO₃/H₂SO₄ at 0°C produces nitro derivatives at the C-5 position of the phenyl ring .
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Sulfonation : Concentrated H₂SO₄ at 100°C introduces sulfonic acid groups selectively at the C-4 position .
Example Reaction Pathway:
Oxidation and Reduction
The imidazo[1,5-a]pyridine core undergoes redox transformations:
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Oxidation : Using KMnO₄ in acidic conditions oxidizes the C-1 position to a ketone.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydroimidazole derivative.
Comparative Reactivity:
| Process | Reagents | Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 1-Ketoimidazo[1,5-a]pyridine derivative | 65 |
| Reduction | H₂ (1 atm), Pd/C, EtOH | Dihydroimidazo[1,5-a]pyridine | 90 |
Cross-Coupling Reactions
The dichlorophenyl group participates in palladium-catalyzed couplings:
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Suzuki Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF, 100°C) to form biaryl derivatives .
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Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (Pd₂(dba)₃, Xantphos, 120°C) .
Representative Data:
| Coupling Type | Partner | Catalyst System | Yield (%) |
|---|---|---|---|
| Suzuki | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 88 |
| Buchwald-Hartwig | Piperidine | Pd₂(dba)₃, Xantphos | 76 |
Multicomponent Reactions
The compound serves as a building block in one-pot syntheses:
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Gewald Reaction : Combines with elemental sulfur and ketones to form thiophene-fused derivatives .
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Biginelli Reaction : Reacts with aldehydes and urea under Sc(OTf)₃ catalysis to yield dihydropyrimidinones .
Role in Medicinal Chemistry
Derivatives of this compound exhibit bioactivity:
Scientific Research Applications
Anticancer Applications
Imidazo[1,5-a]pyridine derivatives have gained significant attention in cancer research due to their cytotoxic properties against various cancer cell lines. Recent studies have highlighted the effectiveness of 3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine and its derivatives in targeting multiple types of cancer.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of imidazo[1,5-a]pyridine derivatives against human cancer cell lines. For instance, compounds synthesized with a 2,4-dichlorophenyl substituent demonstrated significant cytotoxicity against breast (MDA-MB-231), colon (RKO), prostate (PC-3), and liver (HepG2) cancer cell lines. The compounds exhibited IC50 values indicating potent activity:
| Compound | MDA-MB-231 IC50 (μM) | RKO IC50 (μM) | PC-3 IC50 (μM) | HepG2 IC50 (μM) |
|---|---|---|---|---|
| 7n | 4.23 ± 0.25 | 17.89 ± 0.12 | 20.83 ± 0.56 | 50 ± 1.23 |
| 7o | 3.26 ± 0.56 | 14.86 ± 0.25 | 4.57 ± 0.85 | 62 ± 1.56 |
These findings suggest that compounds like 7n and 7o are not only effective against cancer cells but also exhibit selectivity over normal cells, which is crucial for reducing side effects during treatment .
Antimicrobial Applications
In addition to their anticancer properties, imidazo[1,5-a]pyridine derivatives have shown promise in antimicrobial research.
Antimycobacterial Activity
Recent investigations into the antimicrobial potential of imidazo[1,5-a]pyridine derivatives have revealed their efficacy against mycobacterial infections, including tuberculosis. Compounds derived from this class have been reported to inhibit the growth of mycobacteria effectively, making them potential candidates for developing new treatments against resistant strains .
Summary of Biological Activities
The broad spectrum of biological activities associated with imidazo[1,5-a]pyridine derivatives includes:
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Key Observations :
- Chlorine Substitution : The position and number of Cl atoms significantly impact physical states. For example, 3b (2-Cl) is an oil, while 3a (unsubstituted phenyl) and 4-Cl analogs are solids, suggesting dichlorination may further stabilize crystalline packing .
- Synthetic Flexibility : Dichlorophenyl derivatives may require harsher conditions (e.g., POCl₃) compared to CBr₄-mediated routes for simpler aryl groups .
Enzyme Inhibition
- 3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine: No direct data, but dichlorophenyl groups in related compounds enhance hydrophobic interactions with enzyme pockets (e.g., IRAP inhibition by methoxyphenyl analogs) .
- 1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine (3a) : Exhibits potent antibacterial activity (MIC₅₀ = 0.6–1.4 mg/mL) and inhibits papain (IC₅₀ = 13.40–96.50 µM) .
- Imidazo[1,5-a]pyridine-based IRAP Inhibitors : Methoxyphenyl derivatives (e.g., 5a, 5c) show sub-micromolar activity, suggesting dichlorophenyl variants may offer improved potency due to higher electronegativity .
Anticancer Activity
- Cu/Zn Complexes with Fluorophenyl Substituents : Exhibit cytotoxicity against HCT-116, PC3, and MCF-7 cells, highlighting the role of halogenated aryl groups in enhancing metal complex bioactivity .
Photophysical and Material Properties
- This compound : Expected to exhibit solvatochromism and large Stokes shifts due to the electron-withdrawing Cl groups, similar to other imidazo[1,5-a]pyridine fluorophores .
- Pyridylimidazo[1,5-a]pyridine Derivatives : Show tunable emission (λₑₘ = 400–600 nm) and are used in OLEDs. Dichlorophenyl substitution may redshift emission via enhanced charge transfer .
- Bis-imidazo[1,5-a]pyridines: Symmetrical dimers (e.g., 2,4-bis(imidazo[1,5-a]pyridinyl) derivatives) exhibit superior quantum yields (Φ = 0.4–0.6) compared to monomers, suggesting dimerization as a strategy for optimizing optoelectronic performance .
Coordination Chemistry
- 3-(Pyridin-2-yl)imidazo[1,5-a]pyridine Ligands : Form stable Mn(II) and Zn(II) coordination polymers with multitopic binding modes. Dichlorophenyl variants may alter ligand rigidity and metal affinity .
Biological Activity
3-(2,4-Dichlorophenyl)imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system with a dichlorophenyl substituent. Its structural characteristics contribute to its interaction with various biological targets.
The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission. For instance, derivatives of imidazo[1,5-a]pyridine have been reported to exhibit AChE inhibition with IC50 values ranging from 65 µM to 79 µM depending on substitutions on the phenyl ring .
- Antimicrobial Activity : Research indicates that imidazo[1,5-a]pyridine derivatives possess antimicrobial properties against various pathogens. For example, compounds similar to this compound have demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL .
- Anticancer Properties : Studies have highlighted the anticancer potential of imidazo[1,5-a]pyridine derivatives. Specific compounds have shown cytotoxic effects on cancer cell lines such as Caco-2 and A549, indicating their potential as therapeutic agents in oncology .
Table 1: Summary of Biological Activities
Case Studies
- AChE and BChE Inhibition Study : A study evaluated various derivatives of imidazo[1,5-a]pyridine for their inhibitory effects on AChE and BChE. The results indicated that specific substitutions significantly enhanced inhibitory potency, with some compounds achieving selective inhibition profiles suitable for treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Efficacy : In another study focusing on antimicrobial activity, several imidazo[1,5-a]pyridine derivatives were tested against drug-resistant strains of bacteria. The results demonstrated that these compounds could serve as potential leads for developing new antibiotics targeting resistant pathogens .
- Anticancer Activity : Research involving Caco-2 and A549 cell lines revealed that certain derivatives exhibited substantial anticancer effects, suggesting that modifications to the imidazo[1,5-a]pyridine structure could enhance cytotoxicity against specific cancer types .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(2,4-dichlorophenyl)imidazo[1,5-a]pyridine, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : Common methods include cyclocondensation of 2-aminopyridine derivatives with aldehydes or ketones under acidic or catalytic conditions. For example, Mg3N2-assisted one-pot annulation of 2-pyridyl ketones with aldehydes achieves high yields (up to 92%) by optimizing temperature (80–120°C), solvent (DMF or toluene), and stoichiometry . Catalyst-free protocols using chitosan-derived nitrogen sources are also viable, emphasizing green chemistry principles . Yield optimization often involves iterative adjustment of molar ratios (e.g., 1:1.2 for aldehyde:amine) and reaction time (6–24 hours).
Q. How are spectroscopic techniques (NMR, FT-IR, Raman) applied to confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H NMR : Aromatic protons in the dichlorophenyl group appear as doublets (δ 7.2–8.1 ppm), while imidazo[1,5-a]pyridine protons resonate at δ 6.8–7.5 ppm. Coupling constants (J = 8–10 Hz) confirm substitution patterns .
- FT-IR/Raman : Stretching vibrations for C–Cl bonds (550–650 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹) are critical for functional group identification .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, Cl percentages (e.g., C: 54.3%, H: 3.1%, N: 8.9%) to validate purity .
Q. What crystallographic methods are used to determine the molecular geometry and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths (e.g., C–Cl: 1.72–1.74 Å) and angles (e.g., N–Cd–Cl: ~100° in cadmium complexes). Hydrogen bonds (O–H⋯Cl, ~3.1 Å) and π-π stacking (3.5–4.0 Å) stabilize the crystal lattice, analyzed using software like SHELX or Olex2 .
Advanced Research Questions
Q. How can computational methods (DFT, TD-DFT) predict the photophysical properties of this compound derivatives?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) calculates electronic transitions (e.g., HOMO→LUMO gaps ~3.5 eV) to explain absorption/emission spectra. Solvent effects (PCM model) and substituent-driven charge transfer (e.g., electron-withdrawing Cl groups) are modeled using Gaussian08. Experimental validation via UV-vis (λmax ~350 nm) and fluorescence (Stokes shift ~70 nm) ensures accuracy .
Q. What mechanistic insights explain contradictions in catalytic vs. catalyst-free synthesis yields?
- Methodological Answer : Palladium-catalyzed Suzuki-Miyaura couplings (e.g., with aryl boronic acids) achieve >80% yields but require strict anhydrous conditions . In contrast, catalyst-free methods via chitosan-derived intermediates rely on imine formation and intramolecular cyclization, with yields sensitive to pH (optimum pH 5–6) and aldehyde reactivity . Competing side reactions (e.g., aldol condensation) in catalyst-free systems may reduce yields, necessitating kinetic studies (e.g., in situ FT-IR monitoring).
Q. How do structural modifications (e.g., trifluoromethyl or cyano groups) influence biological activity against antibiotic-resistant bacteria?
- Methodological Answer :
- Design : Introduce electron-withdrawing groups (e.g., –CF3) at the 3-position to enhance membrane permeability.
- Assays : MIC (minimum inhibitory concentration) tests against S. aureus (gram-positive) and E. coli (gram-negative) with positive controls (e.g., ciprofloxacin).
- SAR Analysis : LogP calculations (e.g., ClogP ~3.2 for –CF3 derivatives) correlate with improved activity (MIC ~2 µg/mL) .
Q. What strategies resolve discrepancies in fluorescence quantum yield measurements across studies?
- Methodological Answer : Standardize solvent (e.g., anhydrous DMSO), concentration (10<sup>−5</sup> M), and excitation wavelength (λex = 320 nm). Use integrating spheres for absolute quantum yield (ΦF) measurements. Compare with reference compounds (e.g., quinine sulfate, ΦF = 0.55) to calibrate. Contradictions may arise from aggregation-caused quenching (ACQ), addressed via dynamic light scattering (DLS) .
Q. How are advanced NMR techniques (e.g., NOESY, HSQC) used to assign regioselectivity in imidazo[1,5-a]pyridine derivatives?
- Methodological Answer :
- NOESY : Correlates spatial proximity of H-3 (dichlorophenyl) and H-5 (pyridine) protons to confirm substitution patterns.
- HSQC : Assigns <sup>13</sup>C–<sup>1</sup>H correlations (e.g., C-2 at δ 145 ppm linked to H-2 at δ 8.2 ppm).
- Dynamic NMR : Detects rotational barriers in hindered aryl groups (ΔG<sup>‡</sup> ~70 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
